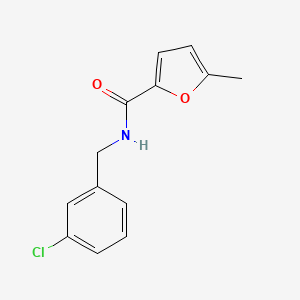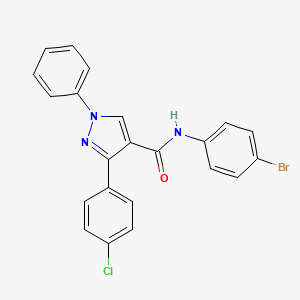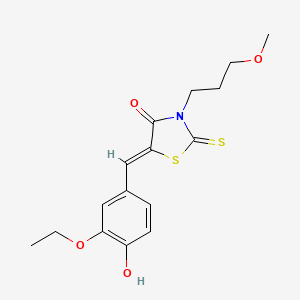
N-(3-chlorobenzyl)-5-methyl-2-furamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives often involves complex organic reactions, aiming to incorporate specific functional groups that define their subsequent reactivity and applications. A study by Lindahl et al. (2006) discusses the synthesis of furo[3,2-c]quinolin-4(5H)-one via palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide, highlighting the intricate processes involved in furan derivative synthesis (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of furan derivatives plays a crucial role in their chemical behavior and potential applications. Galešić and Vlahov (1990) provided insights into the crystal structure of a related furan compound, showcasing the importance of structural analysis in understanding compound properties (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Furan derivatives undergo a variety of chemical reactions, each contributing to the compound's unique properties. Ma et al. (2005) explored the Pd(II)-catalyzed oxidative heterodimerization reaction, providing an efficient route for synthesizing polysubstituted furanimines, demonstrating the reactivity of furan compounds under specific conditions (Ma et al., 2005).
Physical Properties Analysis
The physical properties of furan derivatives, such as melting points, solubility, and thermal stability, are essential for their practical applications. Jiang et al. (2016) focused on the enzymatic synthesis of furandicarboxylic acid-based polyamides, discussing their thermal properties and potential as biobased alternatives to traditional polyamides (Jiang et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different agents and stability under various conditions, is crucial for harnessing the potential of furan derivatives. The work by Jiang et al. (2014) on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan highlights the innovative approaches to creating sustainable materials from furan derivatives (Jiang et al., 2014).
Applications De Recherche Scientifique
Efficient Synthesis Methods
A novel palladium-catalyzed cyclization process for creating substituted 2,5-diimino-furans, which serve as precursors for maleamides, highlights innovative synthetic routes for furan derivatives. This method underscores the chemical versatility and the potential for creating a variety of furan-based compounds for further research applications (Jiang et al., 2014).
Binding Affinity to DNA
Research on 2,5-bis(4-guanylphenyl)furan, a compound structurally similar to N-(3-chlorobenzyl)-5-methyl-2-furamide, revealed its tight binding to DNA sequences. This interaction suggests potential applications in the study of DNA-binding drugs and their mechanisms, offering insights into drug design and the therapeutic targeting of genetic materials (Laughton et al., 1995).
Polymer Synthesis and Characteristics
The study of furanic-aromatic polyamides, utilizing furan derivatives as monomers, contributes to the development of novel polymers with unique thermal stability and material properties. This research could lead to the creation of new materials with applications in engineering and materials science (Abid et al., 2004).
Photocatalytic Applications
Investigations into the photodecomposition of propyzamide using TiO2-loaded adsorbent supports underscore the utility of furan derivatives in enhancing photocatalytic degradation processes. This research highlights the potential environmental applications of furan-based compounds in pollutant degradation and water treatment technologies (Torimoto et al., 1996).
Biobased Polyamides
The development of 2,5-furandicarboxylic acid (FDCA)-based semi-aromatic polyamides from biobased sources illustrates the role of furan derivatives in creating sustainable alternatives to petroleum-based polymers. Such research is vital for advancing eco-friendly materials science and reducing reliance on non-renewable resources (Jiang et al., 2016).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-5-6-12(17-9)13(16)15-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYUXCVHLQENSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-5-methylfuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)


![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)
![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)

![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579368.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)
![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)